6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride
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Overview
Description
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a bromine atom at the 6th position, a sulfonyl chloride group at the 8th position, and a dihydrobenzopyran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride typically involves multiple steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The dihydrobenzopyran ring can be oxidized to form benzopyranone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Benzopyranone Derivatives: Formed by the oxidation of the dihydrobenzopyran ring.
Scientific Research Applications
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active benzopyrans.
Chemical Biology: Utilized in the design of chemical probes to investigate biological pathways and molecular targets.
Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride depends on its interaction with molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of receptor function. The bromine atom and the benzopyran ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but lacks the sulfonyl chloride group.
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a hydroxyl group instead of a sulfonyl chloride group.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group and a fluorine atom instead of a bromine atom.
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of diverse derivatives and for exploring various biological applications.
Properties
Molecular Formula |
C9H8BrClO3S |
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Molecular Weight |
311.58 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-8-sulfonyl chloride |
InChI |
InChI=1S/C9H8BrClO3S/c10-7-4-6-2-1-3-14-9(6)8(5-7)15(11,12)13/h4-5H,1-3H2 |
InChI Key |
NCAYBDOBVIODAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)S(=O)(=O)Cl)OC1 |
Origin of Product |
United States |
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